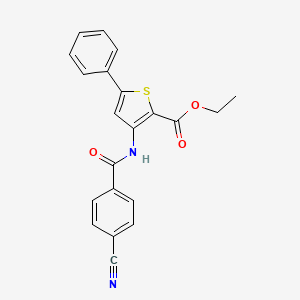

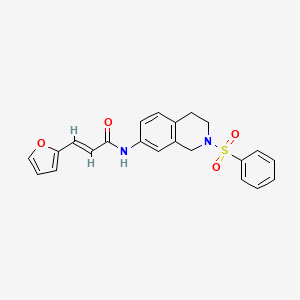

(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

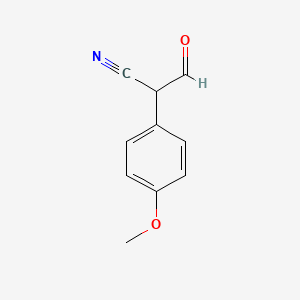

The compound contains a furan-2-yl group , which is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . The simplest member of the furan family is furan itself, a colorless, volatile, and somewhat toxic liquid .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are usually converted by hydrogenation to tetrahydrofuran, which is used as a solvent and for the production of adipic acid and hexamethylenediamine .Molecular Structure Analysis

The furan-2-yl group is characterized by a ring structure composed of one oxygen atom and four carbon atoms . The molecular structure of the compound would be more complex due to the presence of other functional groups.Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions. For instance, furan itself is usually converted by hydrogenation to tetrahydrofuran .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition and Cancer Research

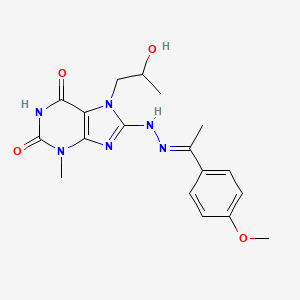

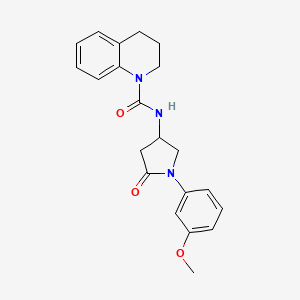

A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibit potent histone deacetylase (HDAC) inhibitory activity. These compounds, including closely related acrylamides, have shown cytotoxicity to prostate cancer cells (PC-3) and have been considered for further development as potential prostate cancer inhibitors. The lead compound in this series demonstrated significant tumor growth inhibition in a xenograft tumor model, highlighting its potential in cancer therapy (Liu et al., 2015).

Tyrosine Kinase Inhibition

Compounds structurally similar to "(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide" have been studied as tyrosine kinase inhibitors. Specifically, 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides were potent pan-erbB tyrosine kinase inactivators, with clinical trial applications. The structural requirements for irreversible inhibition were explored, including substitutions at the nitrogen of the acrylamide and the role of electron-withdrawing groups at the beta-carbon to enhance electrophilicity (Smaill et al., 2001).

Anticancer Activity

Another study utilized a sulfonylbiscompound with a core structure similar to acrylamides for the synthesis of compounds exhibiting potent anticancer activity. These compounds were tested against human breast cancer cell lines, with certain derivatives showing significant cytotoxic activity. This highlights the potential therapeutic applications of acrylamide derivatives in oncology (Ghorab et al., 2012).

SARS Coronavirus Helicase Inhibition

A novel chemical compound closely related to acrylamides was found to suppress the enzymatic activities of SARS coronavirus helicase. This compound demonstrated significant inhibitory effects without notable cytotoxicity, suggesting potential for development as a SARS coronavirus inhibitor (Lee et al., 2017).

Synthesis of Heterocyclic Scaffolds

The addition of radicals to the double bond of N-(arylsulfonyl)acrylamides triggers cyclization cascades leading to highly functionalized heterocyclic scaffolds. This process demonstrates the synthetic utility of acrylamide derivatives in building molecular complexity, showing their importance in organic synthesis and drug discovery (Fuentes et al., 2015).

Propiedades

IUPAC Name |

(E)-N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c25-22(11-10-20-5-4-14-28-20)23-19-9-8-17-12-13-24(16-18(17)15-19)29(26,27)21-6-2-1-3-7-21/h1-11,14-15H,12-13,16H2,(H,23,25)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQFKOOGMJQIBZ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2739281.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2739294.png)